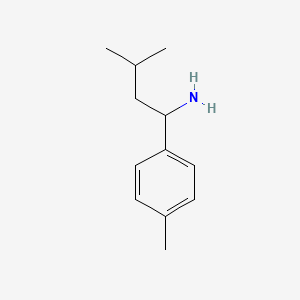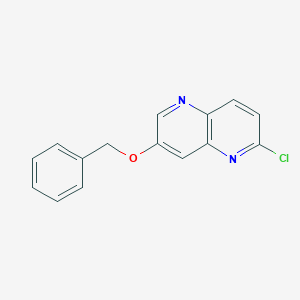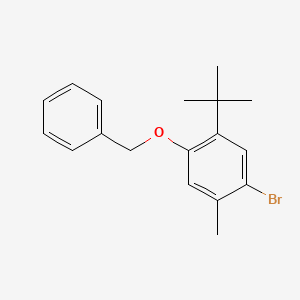
1-(Benzyloxy)-4-bromo-2-(tert-butyl)-5-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzyloxy)-4-bromo-2-(tert-butyl)-5-methylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a benzyloxy group, a bromine atom, a tert-butyl group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-4-bromo-2-(tert-butyl)-5-methylbenzene typically involves multiple steps, including bromination, benzyl protection, and halogen exchange reactions. One common method starts with 4-tert-octylphenol, which undergoes bromination to introduce the bromine atom. This is followed by benzyl protection to form the benzyloxy group and a halogen exchange reaction to achieve the final product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and easier purification.
化学反応の分析
Types of Reactions
1-(Benzyloxy)-4-bromo-2-(tert-butyl)-5-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The benzyloxy group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Ullmann coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include copper catalysts for halogen exchange reactions, potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Ullmann coupling reactions can yield complex aromatic compounds with multiple substituents .
科学的研究の応用
1-(Benzyloxy)-4-bromo-2-(tert-butyl)-5-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological molecules.
Industry: Used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 1-(Benzyloxy)-4-bromo-2-(tert-butyl)-5-methylbenzene involves its interaction with molecular targets through its functional groups. The benzyloxy group can participate in hydrogen bonding and other interactions, while the bromine atom can act as a leaving group in substitution reactions . The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions .
類似化合物との比較
Similar Compounds
1-Benzyloxy-2-iodo-4-tert-octylbenzene: Similar structure but with an iodine atom instead of bromine.
1-Benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene: Contains additional tert-butyl groups and a carbazole moiety.
Uniqueness
1-(Benzyloxy)-4-bromo-2-(tert-butyl)-5-methylbenzene is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. The presence of the tert-butyl group provides steric hindrance, while the benzyloxy group offers potential for various chemical interactions .
特性
分子式 |
C18H21BrO |
|---|---|
分子量 |
333.3 g/mol |
IUPAC名 |
1-bromo-5-tert-butyl-2-methyl-4-phenylmethoxybenzene |
InChI |
InChI=1S/C18H21BrO/c1-13-10-17(15(11-16(13)19)18(2,3)4)20-12-14-8-6-5-7-9-14/h5-11H,12H2,1-4H3 |
InChIキー |
LRNAEZJQOIYQLM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1Br)C(C)(C)C)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


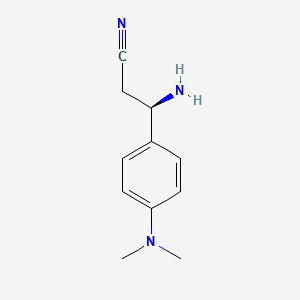
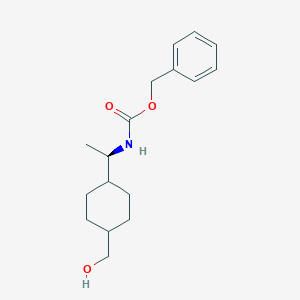
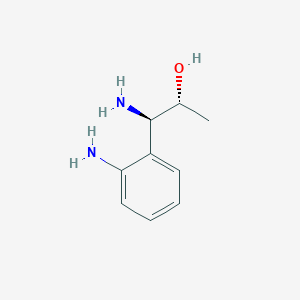

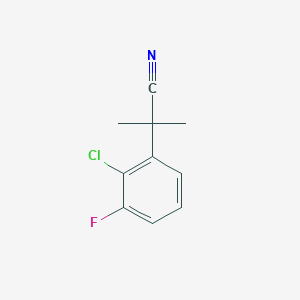


![(2S)-2-Amino-2-[3-(difluoromethyl)-4-fluorophenyl]ethan-1-OL](/img/structure/B13043015.png)
![6'-Bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] hcl](/img/structure/B13043018.png)
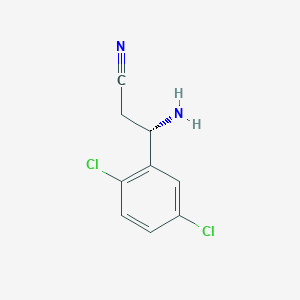
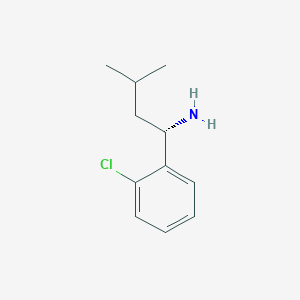
![3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13043045.png)
